1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline typically involves the reaction of isoquinoline derivatives with pyrrolidine. One common method involves the nucleophilic substitution reaction where the isoquinoline derivative is reacted with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce isoquinoline derivatives with reduced functional groups.
Scientific Research Applications
1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Isoquinoline derivatives: These compounds have the isoquinoline core and are used in similar applications in medicinal chemistry.
Pyrrolidinone derivatives: These compounds contain the pyrrolidinone moiety and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of the isoquinoline and pyrrolidine structures, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89721-33-5 |
---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-phenyl-3-pyrrolidin-3-yloxyisoquinoline |
InChI |
InChI=1S/C19H18N2O/c1-2-6-14(7-3-1)19-17-9-5-4-8-15(17)12-18(21-19)22-16-10-11-20-13-16/h1-9,12,16,20H,10-11,13H2 |
InChI Key |
QWJCJYPYNTWLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.